Benztropine

Catalog No.
S520820
CAS No.
86-13-5
M.F
C21H25NO
M. Wt
307.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benztropine

CAS Number

86-13-5

Product Name

Benztropine

IUPAC Name

(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20?

InChI Key

GIJXKZJWITVLHI-UHFFFAOYSA-N

SMILES

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

81 mg/ml
In water, 24.9 mg/L at 25 °C (est)

Synonyms

Apo Benztropine, Apo-Benztropine, Bensylate, Benzatropine, Benzatropine Mesylate, Benzatropine Methanesulfonate, Benzatropine Methanesulfonate, Hydrobromide, Benzatropine Methanesulfonate, Hydrobromide, (endo)-Isomer, Benzatropine Methanesulfonate, Hydrochloride, (endo)-Isomer, Benztropine, Benztropine Mesylate, Cogentin, Cogentinol, Hydrobromide Benzatropine Methanesulfonate, Mesylate, Benzatropine, Mesylate, Benztropine, Methanesulfonate, Benzatropine, Methanesulfonate, Hydrobromide Benzatropine, N Methylbenztropine, N-Methylbenztropine, PMS Benztropine, PMS-Benztropine

Canonical SMILES

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Description

The exact mass of the compound Benztropine is 307.1936 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 81 mg/mlin water, 24.9 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.5

Exact Mass

307.1936

Boiling Point

547.8 ºC at 760 mm Hg

LogP

4.27
log Kow = 4.28 (est)

Appearance

Solid powder

Melting Point

135ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1NHL2J4X8K

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (46.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (52%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (52%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (52%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H370 (46.67%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H373 (46.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Benztropine is indicated to be used as an adjunct in the therapy of all forms of parkinsonism. It can also be used for the control of extrapyramidal disorders due to neuroleptic drugs.[T203] The extrapyramidal symptoms are defined as drug-induced disorders that include symptoms of dystonia, akathisia, parkinsonism, bradykinesia, tremors, and dyskinesia.[A175120] Parkinsonism is a general term that refers to the group of neurological disorders that produce symptoms similar to Parkinson's disease such as tremors, slow movement, and stiffness. The parkinsonism includes a large number of disorders and some of them have not been clearly defined.[L5509]
FDA Label

Livertox Summary

Benztropine is an anticholinergic agent used predominantly in the symptomatic therapy of Parkinson disease and movement disorders. Benztropine has not been associated with serum enzyme elevations during treatment and has not been linked to cases of clinically apparent acute liver injury.

Drug Classes

Antiparkinson Agents

Therapeutic Uses

Antiparkinson Agents; Dopamine Uptake Inhibitors; Muscarinic Antagonists; Parasympatholytics
Benztropine mesylate is used for the adjunctive treatment of all forms of parkinsonian syndrome including the postencephalitic, idiopathic, and arteriosclerotic types. Benztropine is also used for the relief of parkinsonian signs and symptoms of antipsychotic agent-induced (e.g., phenothiazines) extrapyramidal reactions except tardive dyskinesia. Benztropine may be used alone or in conjunction with other antiparkinsonian drugs. Geriatric patients who do not tolerate cerebral-stimulating agents may respond to benztropine.

Pharmacology

The inhibition of dopamine reuptake by benztropine produces a dose-dependent increase of dopamine in the nerve terminal of the dopaminergic system.[A1628] Clinically the activity of benztropine is observed after 1-2 hours of oral administration and after a few minutes of intramuscular administration with a last-longing effect of about 24 hours. Reports have indicated that benztropine has a very large sedative effect.[A1628] The antihistaminic effect of benztropine is very similar to the effect found in [pyrilamine] and the anticholinergic activity was found to be equal to [atropine] _ex vivo_ and of about 50% activity _in vivo_.[F3679]

MeSH Pharmacological Classification

Antiparkinson Agents

ATC Code

N - Nervous system
N04 - Anti-parkinson drugs
N04A - Anticholinergic agents
N04AC - Ethers of tropine or tropine derivatives
N04AC01 - Benzatropine

Mechanism of Action

Benztropine is an agent with anti-muscarinic and antihistaminic effects. Its main mechanism of action is presented by the selective inhibition of dopamine transporters but it also presents affinity for histamine and muscarine receptors.[A175084] It is widely known that benztropine is a potent inhibitor of presynaptic carrier-mediated dopamine transport. As well, it is known to be an analog of atropine and hence, it has a large affinity for muscarinic receptors M1 in the human brain. Once bound, benztropine blocks the activity of the muscarinic receptors mainly in the striatum.[A1628] The increased advantage of benztropine lays on the antagonism of acetylcholine activity which corrects the imbalance between dopamine and acetylcholine in Parkinson patients.[F3679]
/Benztropine mesylate/ possess both anticholinergic and antihistaminic effects, although only the former have been established as therapeutically significant in the management of parkinsonism. /Benztropine mesylate/
Two atypical inhibitors of the dopamine transporter, benztropine, used in the treatment of Parkinson's disease, and bupropion, used as an antidepressant, show very different psychostimulant effects when compared with another inhibitor, cocaine. Taking advantage of the differential sensitivity of the dopamine and the norepinephrine transporters (DAT and NET) to benztropine and bupropion, we have used site-directed mutagenesis to produce gain-of-function mutants in NET which demonstrate that Ala279 in the trans-membrane domain 5 (TM5) and Ser359 in the TM7 of DAT are responsible for the higher sensitivity of DAT to both bupropion and benztropine. Substitution of these two DAT residues into the NET background does not alter the potency of NET-selective inhibitors, such as desipramine. The results from experiments examining the ability of DAT-selective inhibitors to displace [3H]nisoxetine binding in NET gain-of-function mutants suggest that Ser359 contributes to the initial binding of the inhibitor, and that Ala279 may influence subsequent steps involved in the blockade of translocation. Thus, these studies begin to identify residues that are important for the unique molecular interactions of benztropine and bupropion with the DAT, and that ultimately may contribute to the distinct behavioral actions of these drugs.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Vapor Pressure

6.86X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

86-13-5
132-17-2

Associated Chemicals

Benztropine mesylate; 132-17-2

Wikipedia

Benzatropine

Drug Warnings

Since benztropine has cumulative effects, continuous supervision of patients receiving the drug is advised, especially for those with a tendency toward tachycardia, or with prostatic hypertrophy. Patients with mental disorders receiving benztropine for control of drug-induced extrapyramidal effects should also be carefully observed, especially at the beginning of therapy or during dosage adjustment, since worsening of mental symptoms or toxic psychosis can occur.
Benztropine should be used with caution or may be contraindicated in patients with conditions in which anticholinergic effects are undesirable. The usual precautions and contraindications associated with antimuscarinics should be observed with benztropine.
Adverse reactions to benztropine are mainly extensions of its anticholinergic and antihistaminic effects. Dryness of the mouth, blurred vision, mydriasis, nausea, nervousness, tachycardia, or skin rash may occur. In high dosage or in particularly susceptible patients, mental confusion and excitement, weakness and inability to move certain muscle groups, and, occasionally, urinary retention and/or difficulty in urination may result. Constipation, numbness of the extremities, listlessness, depression, vomiting, paralytic ileus, hyperthermia, fever, heat stroke, and visual hallucinations have also been reported. Adjustment of dosage will usually overcome most adverse effects of benztropine, but in the event of severe reactions, such as excitement or vomiting, the drug should be withdrawn and later resumed at a lower dosage.
Dosage of benztropine mesylate should be individualized according to the age and weight of the patient and the type of parkinsonian syndrome being treated. Geriatric patients or those with less than average body weight generally cannot tolerate high dosages of the drug.
For more Drug Warnings (Complete) data for BENZTROPINE (16 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of benztropine is very variable and it is reported to be of around 36 hours.

Use Classification

Pharmaceuticals

Methods of Manufacturing

BROMINATION OF DIPHENYLMETHANE TO FORM BROMODIPHENYLMETHANE, FOLLOWED BY CONDENSATION WITH TROPINE AND PURIFICATION
Prepared by action of diphenyldiazomethane on tropine. /Benztropine mesylate/
Benztropine mesylate is synthesized by reaction of diphenyldiazomethane with tropine. /Benztropine mesylate/

General Manufacturing Information

BENZTROPINE IS BENZHYDRYL ESTER OF TROPINE.

Analytic Laboratory Methods

Method: AOAC 973.75; Procedure: spectrophotometric method; Analyte: benztropine mesylate; Matrix: drugs; Detection Limit: not provided. /Benztropine mesylate/
Analyte: benztropine mesylate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /benztropine mesylate/
Analyte: benztropine mesylate; matrix: chemical purity; procedure: dissolution in water; addition of sodium carbonate; extraction with chloroform; addition of methyl red indicator; titration with perchloric acid in dioxane with comparison to standards /benztropine mesylate/
Analyte: benztropine mesylate; matrix: pharmaceutical preparation (injection solution; tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification) /benztropine mesylate/
For more Analytic Laboratory Methods (Complete) data for BENZTROPINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: benztropine mesylate; matrix: blood (plasma, whole); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of detection: 10 ng/mL /benztropine mesylate/
Analyte: benztropine mesylate; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 199 nm; limit of quantitation: 0.25 ng/mL /benztropine mesylate/
Analyte: benztropine mesylate; matrix: blood (serum), tissue (liver); procedure: high-performance liquid chromatography with ultraviolet detection at 220 nm /benztropine mesylate/

Storage Conditions

Benztropine mesylate tablets should be stored in well-closed containers. Benztropine mesylate tablets and injection should be stored at a temperature less than 40 °C, preferably between 15 - 30 °C; freezing of the injection should be avoided.

Interactions

Concomitant administration of benztropine with other drugs having anticholinergic effects may increase the risk of adverse anticholinergic effects. Concomitant administration of an anticholinergic antiparkinsonian agent (e.g., benztropine) with phenothiazines and/or tricyclic antidepressants may cause paralytic ileus, hyperthermia, or heat intolerance, effects that occasionally have been fatal. Patients who are receiving benztropine concomitantly with phenothiazines, haloperidol, or other drugs with anticholinergic or antidopaminergic activity should notify their clinicians promptly if adverse GI effects, fever, or heat intolerance occurs.
On the basis of recent findings, the increased use of serotonin selective reuptake inhibitors (SSRIs) in combination with antipsychotics and concomitant benztropine is likely. Five patients who developed delirium while receiving a neuroleptic, an SSRI, and benztropine are described. The timing of the delirium in relation to drug administration suggests the delirium was the result of an interaction of the SSRI and benztropine. Possible mechanisms are explored. Clinicians should be aware that patients receiving this combination may be at increased risk for delirium.
Patients receiving benztropine concomitantly with phenothiazines or other drugs with anticholinergic effects should be warned to promptly report any adverse GI effects, since paralytic ileus, sometimes fatal, has occurred during concomitant therapy with these drugs.

Dates

Modify: 2023-07-15
1: McIntyre IM, Mallett P, Burton CG, Morhaime J. Acute benztropine intoxication and fatality. J Forensic Sci. 2014 Nov;59(6):1675-8. doi: 10.1111/1556-4029.12489. Epub 2014 Apr 3. PubMed PMID: 24697166.
2: Hiranita T, Kohut SJ, Soto PL, Tanda G, Kopajtic TA, Katz JL. Preclinical efficacy of N-substituted benztropine analogs as antagonists of methamphetamine self-administration in rats. J Pharmacol Exp Ther. 2014 Jan;348(1):174-91. doi: 10.1124/jpet.113.208264. Epub 2013 Nov 5. PubMed PMID: 24194527; PubMed Central PMCID: PMC3868882.
3: Li SM, Kopajtic TA, O'Callaghan MJ, Agoston GE, Cao J, Newman AH, Katz JL. N-substituted benztropine analogs: selective dopamine transporter ligands with a fast onset of action and minimal cocaine-like behavioral effects. J Pharmacol Exp Ther. 2011 Feb;336(2):575-85. doi: 10.1124/jpet.110.173260. Epub 2010 Nov 18. PubMed PMID: 21088247; PubMed Central PMCID: PMC3033723.
4: Asha SE, Kerr A, Jones K, McAlpine A. Benztropine for the relief of acute non-traumatic neck pain (wry neck): a randomised trial. Emerg Med J. 2015 Aug;32(8):616-9. doi: 10.1136/emermed-2014-204317. Epub 2014 Nov 20. PubMed PMID: 25414475.
5: Li L, Hiranita T, Hayashi S, Newman AH, Katz JL. The stereotypy-inducing effects of N-substituted benztropine analogs alone and in combination with cocaine do not account for their blockade of cocaine self-administration. Psychopharmacology (Berl). 2013 Feb;225(3):733-42. doi: 10.1007/s00213-012-2862-2. Epub 2012 Sep 14. PubMed PMID: 22975727; PubMed Central PMCID: PMC4472487.
6: Baker LA, Cheng LY, Amara IB. The withdrawal of benztropine mesylate in chronic schizophrenic patients. Br J Psychiatry. 1983 Dec;143:584-90. PubMed PMID: 6362765.
7: Penetar DM, Looby AR, Su Z, Lundahl LH, Erös-Sarnyai M, McNeil JF, Lukas SE. Benztropine pretreatment does not affect responses to acute cocaine administration in human volunteers. Hum Psychopharmacol. 2006 Dec;21(8):549-59. PubMed PMID: 17080501.
8: Wijegunaratne H, Qazi H, Koola MM. Chronic and bedtime use of benztropine with antipsychotics: is it necessary? Schizophr Res. 2014 Mar;153(1-3):248-9. doi: 10.1016/j.schres.2014.01.006. Epub 2014 Jan 24. PubMed PMID: 24462262.
9: Raje S, Dowling TC, Eddington ND. Determination of the benztropine analog AHN-1055, a dopamine uptake inhibitor, in rat plasma and brain by high-performance liquid chromatography with ultraviolet absorbance detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2002 Mar 5;768(2):305-13. PubMed PMID: 11888059.
10: Desai RI, Grandy DK, Lupica CR, Katz JL. Pharmacological characterization of a dopamine transporter ligand that functions as a cocaine antagonist. J Pharmacol Exp Ther. 2014 Jan;348(1):106-15. doi: 10.1124/jpet.113.208538. Epub 2013 Nov 5. PubMed PMID: 24194528; PubMed Central PMCID: PMC3868881.
11: Park SJ, Gunn N, Harrison SA. Olanzapine and benztropine as a cause of ischemic colitis in a 27-year-old man. J Clin Gastroenterol. 2012 Jul;46(6):515-7. doi: 10.1097/MCG.0b013e318231124c. PubMed PMID: 22011585.
12: Jindal SP, Lutz T, Hallstrom C, Vestergaard P. A stable isotope dilution assay for the antiparkinsonian drug benztropine in biological fluids. Clin Chim Acta. 1981 May;112(3):267-73. PubMed PMID: 7016378.
13: Carey RJ, De Veaugh-Geiss J. Chronic benztropine and haloperidol administration induce behaviorally equivalent pharmacological hypersensitivities separately but not in combination. Psychopharmacology (Berl). 1982;76(4):341-5. PubMed PMID: 6812108.
14: Adler LA, Peselow E, Rosenthal M, Angrist B. A controlled comparison of the effects of propranolol, benztropine, and placebo on akathisia: an interim analysis. Psychopharmacol Bull. 1993;29(2):283-6. PubMed PMID: 8290678.
15: Carey RJ. A comparison of atropine, benztropine and diphenhydramine on the reversal of haloperidol induced suppression of self-stimulation. Pharmacol Biochem Behav. 1982 Oct;17(4):851-4. PubMed PMID: 7178193.
16: Tanda G, Li SM, Mereu M, Thomas AM, Ebbs AL, Chun LE, Tronci V, Green JL, Zou MF, Kopajtic TA, Newman AH, Katz JL. Relations between stimulation of mesolimbic dopamine and place conditioning in rats produced by cocaine or drugs that are tolerant to dopamine transporter conformational change. Psychopharmacology (Berl). 2013 Sep;229(2):307-21. doi: 10.1007/s00213-013-3109-6. Epub 2013 Apr 24. PubMed PMID: 23612854; PubMed Central PMCID: PMC3758386.
17: Kulkarni SS, Kopajtic TA, Katz JL, Newman AH. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors. Bioorg Med Chem. 2006 Jun 1;14(11):3625-34. Epub 2006 Feb 3. PubMed PMID: 16460947; PubMed Central PMCID: PMC1555624.
18: Schmitt KC, Zhen J, Kharkar P, Mishra M, Chen N, Dutta AK, Reith ME. Interaction of cocaine-, benztropine-, and GBR12909-like compounds with wild-type and mutant human dopamine transporters: molecular features that differentially determine antagonist-binding properties. J Neurochem. 2008 Nov;107(4):928-40. doi: 10.1111/j.1471-4159.2008.05667.x. Epub 2008 Sep 11. Erratum in: J Neurochem. 2010 Oct;115(1):296. PubMed PMID: 18786172; PubMed Central PMCID: PMC2728472.
19: Ferragud A, Velázquez-Sánchez C, Canales JJ. Modulation of methamphetamine's locomotor stimulation and self-administration by JHW 007, an atypical dopamine reuptake blocker. Eur J Pharmacol. 2014 May 15;731:73-9. doi: 10.1016/j.ejphar.2014.03.015. Epub 2014 Mar 25. PubMed PMID: 24675149.
20: Woolverton WL, Rowlett JK, Wilcox KM, Paul IA, Kline RH, Newman AH, Katz JL. 3'- and 4'-chloro-substituted analogs of benztropine: intravenous self-administration and in vitro radioligand binding studies in rhesus monkeys. Psychopharmacology (Berl). 2000 Jan;147(4):426-35. PubMed PMID: 10672637.

Explore Compound Types